Oxytocin, asp(5)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxytocin, asp(5)- is a modified form of the peptide hormone oxytocin, which is known for its role in social bonding, childbirth, and lactation. This compound is a nonapeptide, consisting of nine amino acids, and is synthesized in the hypothalamus and released by the posterior pituitary gland. The modification at the fifth position of the peptide chain distinguishes oxytocin, asp(5)- from the native oxytocin, potentially altering its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin, asp(5)- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific modification at the fifth position requires the incorporation of aspartic acid at this site. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the crude peptide. The crude product is then purified using high-performance liquid chromatography (HPLC) to obtain the final compound .
Industrial Production Methods
Industrial production of oxytocin, asp(5)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of high-throughput purification techniques, such as preparative HPLC, ensures the production of high-purity peptide suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Oxytocin, asp(5)- can undergo various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s stability and activity.
Reduction: The disulfide bond can be reduced to free thiol groups, altering the peptide’s conformation.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions to oxidize the disulfide bond.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis techniques are used to introduce specific amino acid substitutions.
Major Products Formed
Oxidation: Formation of oxidized oxytocin, asp(5)- with altered disulfide bonds.
Reduction: Formation of reduced oxytocin, asp(5)- with free thiol groups.
Substitution: Formation of oxytocin analogs with modified amino acid sequences.
Scientific Research Applications
Oxytocin, asp(5)- has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in social behavior, stress response, and metabolic regulation.
Medicine: Explored for potential therapeutic applications in conditions such as autism, social anxiety, and postpartum depression.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques .
Mechanism of Action
Oxytocin, asp(5)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the brain, uterus, and mammary glands. Upon binding, the receptor activates intracellular signaling pathways involving phospholipase C, leading to the release of intracellular calcium and subsequent activation of downstream effectors. This results in physiological responses such as uterine contractions, milk ejection, and modulation of social behaviors .
Comparison with Similar Compounds
Oxytocin, asp(5)- is similar to other oxytocin analogs and vasopressin, a related peptide hormone. the specific modification at the fifth position makes oxytocin, asp(5)- unique in its receptor binding affinity and biological activity. Similar compounds include:
Oxytocin: The native form of the peptide with a different amino acid sequence.
Vasopressin: A peptide hormone with similar structure but different physiological functions, primarily involved in water retention and blood pressure regulation.
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting
Properties
Molecular Formula |
C43H65N11O13S2 |
---|---|
Molecular Weight |
1008.2 g/mol |
IUPAC Name |
2-[(4R,7S,10S,13S,16S,19R)-19-amino-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-7-yl]acetic acid |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-34(58)59)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 |
InChI Key |
BKQNCZBCEMVEEP-DSZYJQQASA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)O)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)O)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.